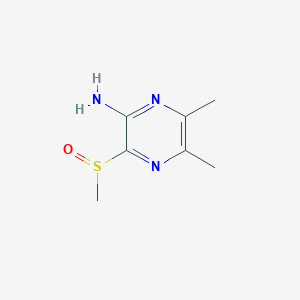
3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine typically involves the reaction of 5,6-dimethylpyrazin-2-amine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of methanesulfinyl chloride from methyl disulfide and acetic anhydride, followed by its reaction with 5,6-dimethylpyrazin-2-amine. The process requires careful control of reaction conditions, including temperature and pressure, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.
Reduction: Reduction of the methanesulfinyl group can yield methanethiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Methanesulfonyl derivatives.
Reduction: Methanethiol derivatives.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfinyl group can undergo redox reactions, influencing the activity of these targets and modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Dimethyl sulfoxide (DMSO): A related compound with distinct solvent properties.
Methylsulfonylmethane (MSM): Known for its use in alternative medicine.
Uniqueness
3-(Methanesulfinyl)-5,6-dimethylpyrazin-2-amine is unique due to its specific structural features and the presence of both a methanesulfinyl group and a pyrazine ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
87444-28-8 |
|---|---|
Fórmula molecular |
C7H11N3OS |
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
5,6-dimethyl-3-methylsulfinylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3OS/c1-4-5(2)10-7(12(3)11)6(8)9-4/h1-3H3,(H2,8,9) |
Clave InChI |
QWLHCJZEWFDQCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)N)S(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



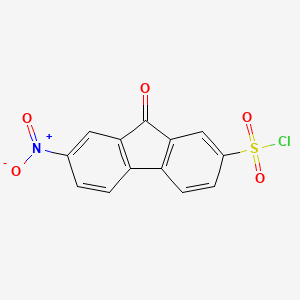

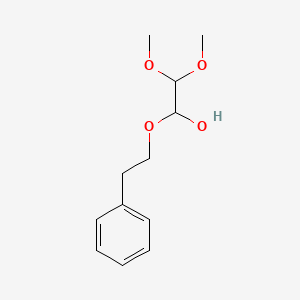
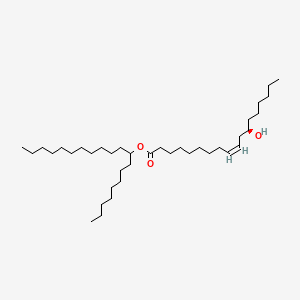
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)

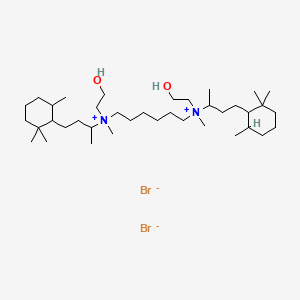

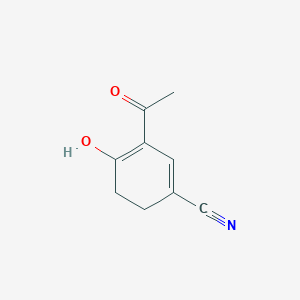
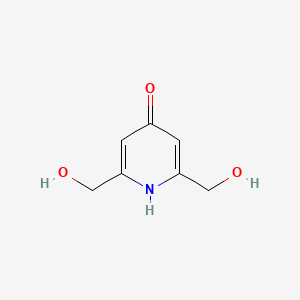
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
